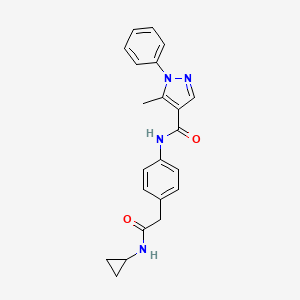
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted with various functional groups including a phenyl group, a carboxamide group, and a cyclopropylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The other functional groups attached to the ring would influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazole ring is aromatic and relatively stable, but the other functional groups could potentially participate in various chemical reactions. For example, the carboxamide group could undergo hydrolysis, and the cyclopropylamino group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would affect properties like its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Structural and Spectral Studies
- Experimental and Theoretical Investigations : Research has been conducted on pyrazole-4-carboxylic acid derivatives, closely related to the mentioned compound. These studies involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. Such investigations are crucial for understanding the structural and electronic properties of these compounds (Viveka et al., 2016).
Chemical Behavior and Synthesis
- Polarographic Behavior Study : Studies on derivatives of arylazo pyrazoles, which share a similar core structure, focus on their electrochemical properties. This research is vital for understanding the redox behavior of these compounds (Ravindranath et al., 1983).
Biological and Medicinal Applications
Neural and Inducible Nitric Oxide Synthase Inhibitors : Phenylpyrrole derivatives, akin to the given compound, have been synthesized and evaluated for their biological activity as inhibitors of neural and inducible Nitric Oxide Synthase. These studies are significant for potential therapeutic applications in conditions like Parkinson's disease (López Cara et al., 2009).
Anticancer Evaluation : Pyrazole–Indole hybrids have been developed and tested for their anticancer activities. Understanding the cytotoxicity of these compounds against various cancer cell lines contributes significantly to cancer research (Hassan et al., 2021).
Antitubercular Activity : Novel analogues containing pyrazole rings have been synthesized and evaluated for their activity against tuberculosis. This showcases the potential of such compounds in developing new treatments for infectious diseases (Ahsan et al., 2012).
Direcciones Futuras
The future research directions for this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in other areas of chemistry .
Propiedades
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-20(14-23-26(15)19-5-3-2-4-6-19)22(28)25-18-9-7-16(8-10-18)13-21(27)24-17-11-12-17/h2-10,14,17H,11-13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUGTEPXKVIWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

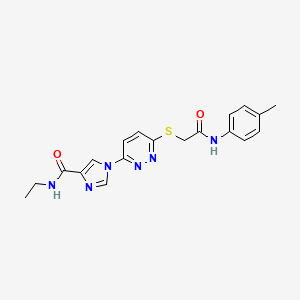

![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2998846.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2998847.png)
![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2998849.png)
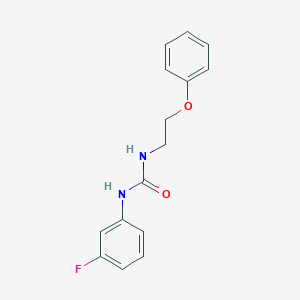
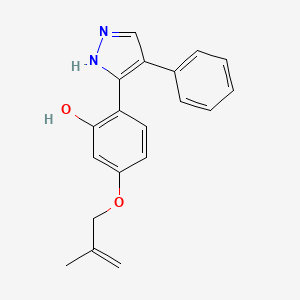
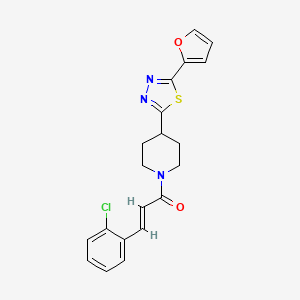
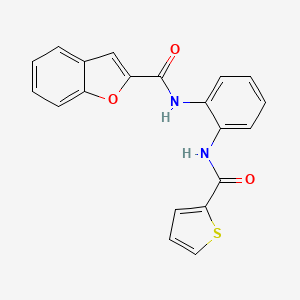
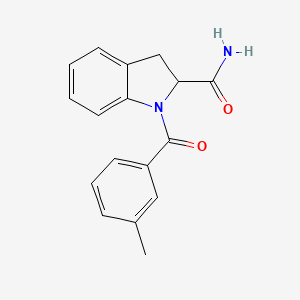
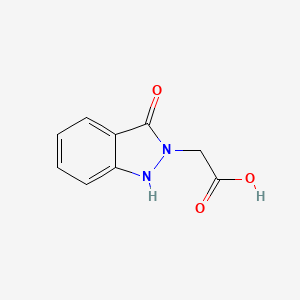


![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2998866.png)